molecular formula C16H16F6N6O3 B11699843 N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11699843
M. Wt: 454.33 g/mol
InChI Key: AJVPZTOSBMBBRV-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with butan-2-yl, hexafluoropropan-2-yl, and nitrophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The introduction of butan-2-yl, hexafluoropropan-2-yl, and nitrophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts or solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as automated reactors and in-line monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the nitrophenyl group, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-aminophenyl)-1,3,5-triazine-2,4-diamine
  • **N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, contributes to its potential biological activities and reactivity.

Properties

Molecular Formula

C16H16F6N6O3

Molecular Weight

454.33 g/mol

IUPAC Name

2-N-butan-2-yl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H16F6N6O3/c1-3-8(2)23-12-25-13(24-9-4-6-10(7-5-9)28(29)30)27-14(26-12)31-11(15(17,18)19)16(20,21)22/h4-8,11H,3H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

AJVPZTOSBMBBRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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